Cas no 1212180-75-0 ((S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride)

(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride 化学的及び物理的性質
名前と識別子
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- (S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride
- (S)-Methyl3-(3'-acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoatehydrochloride
- (S)-Methyl 3-(3'-acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride
- 1212180-75-0
- methyl (2S)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride
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- MDL: MFCD09787480
- インチ: InChI=1S/C18H19NO3.ClH/c1-12(20)15-4-3-5-16(11-15)14-8-6-13(7-9-14)10-17(19)18(21)22-2;/h3-9,11,17H,10,19H2,1-2H3;1H/t17-;/m0./s1
- InChIKey: LWOZEYFSFLUJDE-LMOVPXPDSA-N
- SMILES: CC(=O)C1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl
計算された属性
- 精确分子量: 333.1131712g/mol
- 同位素质量: 333.1131712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 388
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4Ų
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S068775-50mg |
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride |
1212180-75-0 | 50mg |
$ 1110.00 | 2022-06-03 | ||
TRC | S068775-25mg |
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride |
1212180-75-0 | 25mg |
$ 665.00 | 2022-06-03 | ||
TRC | S068775-100mg |
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride |
1212180-75-0 | 100mg |
$ 1775.00 | 2022-06-03 | ||
A2B Chem LLC | AE65283-1g |
(S)-Methyl 3-(3'-acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride |
1212180-75-0 | 1g |
$4500.00 | 2024-04-20 |
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochlorideに関する追加情報
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride (CAS No. 1212180-75-0)
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride (CAS No. 1212180-75-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amino acid derivatives and is characterized by its biphenyl moiety and an acetyl group, which contribute to its biological activity and pharmacological profile.
The biphenyl structure in (S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride provides a rigid framework that can interact with specific protein targets, making it a valuable scaffold for drug design. The presence of the acetyl group further enhances the compound's lipophilicity, which can improve its cell membrane permeability and bioavailability. Additionally, the chiral center at the α-carbon of the amino acid derivative ensures that the compound can exhibit enantioselective interactions with biological targets, leading to distinct pharmacological effects.
Recent studies have explored the potential of (S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride in various therapeutic areas. One notable application is in the treatment of neurological disorders, where the compound has shown promise as a modulator of neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound can selectively bind to serotonin receptors, potentially making it a candidate for treating conditions such as depression and anxiety disorders.
In addition to its potential in neurology, (S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride has also been investigated for its anti-inflammatory properties. A study in the Inflammation Research journal reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a useful therapeutic agent for managing inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of (S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride have also been extensively studied. Preclinical data indicate that the compound has favorable oral bioavailability and a moderate half-life, which are desirable attributes for a drug candidate. Furthermore, its low toxicity profile, as evidenced by animal studies, supports its potential for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of (S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride in human subjects. Early phase I trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to further investigate its therapeutic potential.
In conclusion, (S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride (CAS No. 1212180-75-0) is a promising compound with a diverse range of potential applications in medicine. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound is poised to play a significant role in advancing treatments for various medical conditions.
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